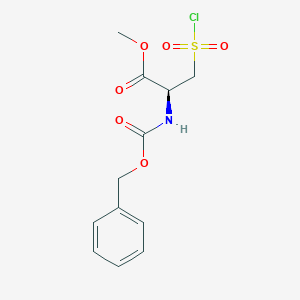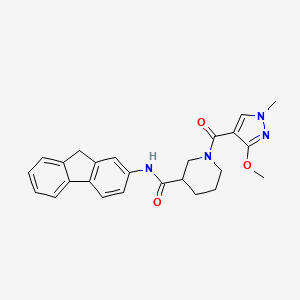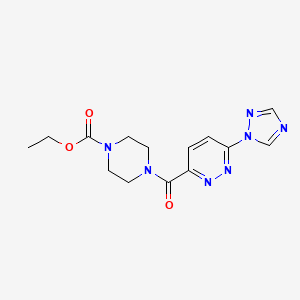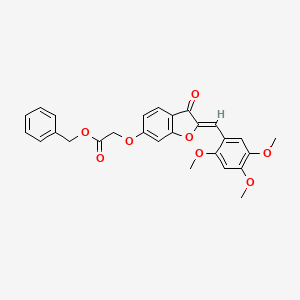
1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is a chemical compound with the CAS Number: 2138085-30-8 . It has a molecular weight of 213.13 . The IUPAC name for this compound is 1-(thiazol-4-yl)prop-2-en-1-amine dihydrochloride . It is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2S.2ClH/c1-2-5(7)6-3-9-4-8-6;;/h2-5H,1,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mécanisme D'action
Target of Action
Compounds containing thiazole moieties have been reported to exhibit a broad range of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Similar compounds have been shown to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Compounds with thiazole moieties are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Similar compounds have been reported to exhibit significant analgesic and anti-inflammatory activities .
Avantages Et Limitations Des Expériences En Laboratoire
Thiazole orange has several advantages as a fluorescent probe, including its high sensitivity, low background fluorescence, and compatibility with a wide range of experimental conditions. However, this compound also has some limitations, such as its potential toxicity to living cells and its tendency to bind to proteins and other biomolecules.
Orientations Futures
Thiazole orange is a promising compound that has the potential to be used in a variety of scientific research applications. Some possible future directions for research on this compound include:
1. Developing new methods for the synthesis and purification of thiazole orange to improve its purity and yield.
2. Investigating the potential use of thiazole orange as a therapeutic agent for the treatment of oxidative stress-related diseases.
3. Developing new fluorescent probes based on the structure of thiazole orange to expand its range of applications in scientific research.
4. Studying the mechanism of action of thiazole orange in more detail to gain a better understanding of its biochemical and physiological effects.
In conclusion, 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride, or thiazole orange, is a versatile compound that has many potential applications in scientific research. Its ability to intercalate into DNA and RNA makes it a valuable tool for the detection of nucleic acids, and its other biochemical and physiological effects make it a promising candidate for the development of new drugs. With further research, thiazole orange may become an even more important tool for scientists working in a variety of fields.
Méthodes De Synthèse
The synthesis of 1-(1,3-Thiazol-4-yl)prop-2-en-1-amine dihydrochloride is a straightforward process that involves the reaction of thiazole with acrolein in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of the compound. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
Thiazole orange has a wide range of applications in scientific research, particularly in the fields of biochemistry, molecular biology, and cell biology. This compound is commonly used as a fluorescent probe for the detection of DNA and RNA in gel electrophoresis, microscopy, and flow cytometry. Thiazole orange can also be used to stain mitochondria, lysosomes, and other organelles in living cells.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
1-(1,3-thiazol-4-yl)prop-2-en-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2ClH/c1-2-5(7)6-3-9-4-8-6;;/h2-5H,1,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIRJHMBDKBYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CSC=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-fluoro-4-methoxybenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2972727.png)
![1-chloro-N-(2-{[(oxolan-2-yl)methyl]carbamoyl}phenyl)isoquinoline-3-carboxamide](/img/structure/B2972728.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2972732.png)
![2-morpholino-N-(thiophen-2-ylmethyl)-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2972733.png)




![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-2-yloxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2972739.png)


![(5-Chlorothiophen-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2972749.png)